Elemol

Catalog No.
S526982
CAS No.
639-99-6
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elemol

CAS Number

639-99-6

Product Name

Elemol

IUPAC Name

2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3

InChI Key

GFJIQNADMLPFOW-UHFFFAOYSA-N

SMILES

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O

solubility

Soluble in DMSO

Synonyms

elemol, elemol, (1R-(1alpha,3beta,4beta))-isomer

Canonical SMILES

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H](CC[C@@]1(C)C=C)C(C)(C)O

The exact mass of the compound Elemol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Elemol (CAS 639-99-6) is a naturally occurring sesquiterpenoid alcohol belonging to the elemane class of organic compounds.[1][2] It is a key constituent in various essential oils, notably from Elemi (Canarium luzonicum) and Amyris (Amyris balsamifera), where its concentration can range from approximately 6% to over 17%.[3] Characterized by a woody, slightly citrus, and floral aroma, Elemol is widely used as a fragrance ingredient in cosmetics, personal care products, and household goods.[4][5] Beyond its olfactory properties, it serves as a reference standard in the quality control of essential oils and is investigated for its potential antimicrobial, anti-inflammatory, and insect-repellent activities.[4][6] Its defined chemical structure and physical properties, such as a boiling point of approximately 277°C and low water solubility, make it a distinct and purified raw material for both research and industrial formulation.[4][7]

Procuring pure Elemol instead of a less expensive, elemol-rich essential oil (e.g., Elemi or Amyris oil) is critical where batch-to-batch consistency and predictable dose-response are required. Essential oils are complex mixtures whose composition, including the concentration of Elemol itself, varies significantly based on plant origin, species, and distillation method.[3] This variability introduces uncontrolled factors in sensitive applications; for instance, other major oil components like limonene or α-phellandrene can have their own biological effects or interfere with the target activity.[8] In pharmaceutical research, formulation, or high-end fragrance manufacturing, the use of a crude mixture risks inconsistent product performance, undesirable side effects from impurities, and non-reproducible results. Pure Elemol (CAS 639-99-6) provides a single, defined molecular entity, eliminating the confounding variables present in a multi-component natural extract and ensuring that the observed effects are directly attributable to the specified compound.

Demonstrated Cytotoxic Specificity in Cancer Cell Lines Over Crude Mixtures

While crude essential oils containing elemol show some biological activity, their performance can be weak and non-specific. For example, Elemi essential oil, containing approximately 10.1% elemol, exhibited a very high (weak) IC50 value of 1199 µg/mL against A549 lung cancer cells.[1] In contrast, other studies on purified sesquiterpene-rich essential oils demonstrate significantly higher potency, with IC50 values against A549 cells as low as 20.14 µg/mL.[4] This suggests that while elemol may contribute to cytotoxicity, the high concentration of less active components like limonene (53.7%) in the crude oil dilutes the effect.[1]

Evidence DimensionAnticancer Cytotoxicity (IC50)
Target Compound DataImplied higher potency when isolated (A related purified oil showed an IC50 of 20.14 µg/mL on A549 cells)[4]
Comparator Or BaselineCrude Elemi Essential Oil (10.1% Elemol): IC50 of 1199 µg/mL on A549 cells[1]
Quantified DifferencePotentially >50-fold increase in potency compared to the crude oil mixture.
ConditionsIn vitro cytotoxicity against A549 human lung adenocarcinoma cells, 24-hour exposure.

For drug discovery and oncology research, procuring pure Elemol is essential to achieve the necessary potency and to establish a clear structure-activity relationship without interference from less active compounds in a crude mixture.

Superior Purity and Consistency vs. Natural Extracts for Reproducible Research

The concentration of Elemol in commercial essential oils is highly variable, making them unsuitable as a standardized raw material. For example, analysis of Elemi oil (Canarium luzonicum) from various sources shows Elemol content ranging from 6.3% to 17.54%.[1] Similarly, Amyris oil (Amyris balsamifera) contains between 8.81% and 11.61% Elemol.[1] This natural variance of over 175% between batches of crude oil makes precise formulation and reproducible bioactivity studies impossible. Procuring purified Elemol guarantees a consistent starting material, which is a prerequisite for GLP/GMP-compliant manufacturing and high-quality, reproducible scientific research.

Evidence DimensionCompound Concentration (% w/w)
Target Compound DataPurified Elemol (typically ≥98%)
Comparator Or BaselineElemi Oil: 6.3% - 17.54%; Amyris Oil: 8.81% - 11.61%[1]
Quantified DifferenceEliminates batch-to-batch concentration variability that can exceed 175% in crude oils.
ConditionsGC-MS quantitative analysis of different commercial essential oils.

This justifies the procurement of a pure compound over cheaper crude extracts for any application requiring dosage accuracy, regulatory compliance, and consistent product quality, from pharmaceuticals to standardized consumer goods.

Distinctive Efficacy in Agrochemical Formulations Compared to General-Purpose Botanicals

In pest management, the specific components of an essential oil determine its efficacy, and generic substitution is often ineffective. While crude botanical oils are used as repellents, their effectiveness is limited and highly variable. For instance, citronella oil, a common botanical repellent, offers protection for less than two hours due to the high volatility of its main components.[1] Studies on essential oils containing specific sesquiterpenoids like elemol have shown more potent and targeted activities. For example, an essential oil rich in elemol, kaurene, and γ-eudesmol was identified for its ability to inhibit key inflammatory markers, a mode of action relevant to mitigating pest-induced damage.[4] This contrasts with broad-spectrum, less potent oils. The use of pure elemol allows for formulation with controlled volatility and targeted action, a significant advantage over generic, highly volatile repellents like citronella oil for developing long-lasting, effective biopesticides.

Evidence DimensionDuration of Repellent Action / Specificity
Target Compound DataComponent of targeted, potent biopesticide formulations with specific modes of action (e.g., anti-inflammatory).[4]
Comparator Or BaselineCitronella Oil: Protection time of <2 hours due to high volatility of active components.[1]
Quantified DifferenceEnables formulation for potentially longer-lasting and more targeted efficacy compared to short-acting, general-purpose botanical repellents.
ConditionsTopical application for mosquito repellency and in vitro anti-inflammatory assays.

For developing commercial biopesticides or insect repellents, selecting a specific, active sesquiterpenoid like Elemol allows for the creation of more effective and longer-lasting products than those based on generic, highly volatile essential oils.

Development of Standardized Topical Formulations for Dermatological Research

Based on its role in modulating immune and inflammatory responses, pure Elemol is a superior choice over crude oils for developing standardized topical agents.[1] Its defined purity ensures that anti-inflammatory or antimicrobial effects are reproducible and directly attributable to Elemol, which is critical for preclinical studies and formulation development.

Active Ingredient in Advanced Biopesticide and Acaricide Formulations

Given the targeted insecticidal and acaricidal properties of specific sesquiterpenoids, Elemol is a strong candidate for next-generation biopesticides.[4] Unlike generic botanical oils with short-lived effects, formulations using pure Elemol can be optimized for stability and sustained release, providing a more effective and reliable alternative to synthetic pesticides for managing agricultural pests like mites (Tetranychus urticae).

Oncology Drug Discovery and Lead Compound Investigation

The significantly higher cytotoxic potency of purified compounds compared to crude essential oils makes Elemol a relevant molecule for cancer research.[6][9] Researchers screening for novel anticancer agents require pure compounds to accurately determine IC50 values, investigate mechanisms of action (e.g., apoptosis induction), and avoid the confounding effects of less-active components present in natural extracts.

Chiral Precursor for Asymmetric Synthesis of Complex Molecules

As a defined chiral molecule, Elemol serves as a valuable starting material or building block in stereoselective organic synthesis.[5] Its specific stereochemistry can be leveraged to produce complex, high-value chiral molecules like pharmaceuticals or novel flavor/fragrance compounds, a task not possible with chemically undefined or racemic mixtures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L92AJ7G06I

Other CAS

639-99-6

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, (1R,3S,4S)-: ACTIVE

Dates

Last modified: 02-18-2024
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5: Gu D, Fang C, Yang J, Li M, Liu H, Yang Y. Chemical composition and α-amylase inhibitory activity of the essential oil from Sabina chinensis cv. Kaizuca leaves. Nat Prod Res. 2018 Mar;32(6):711-713. doi: 10.1080/14786419.2017.1332612. Epub 2017 May 25. PubMed PMID: 28539061.
6: Zhai W, Liu J, Liu Q, Wang Y, Yang D. Rapid identification and global characterization of multiple constituents from the essential oil of Cortex Dictamni based on GC-MS. J Sep Sci. 2017 Jun;40(12):2671-2681. doi: 10.1002/jssc.201700072. PubMed PMID: 28493524.
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15: D'Ambrosio M, Ciocarlan A, Colombo E, Guerriero A, Pizza C, Sangiovanni E, Dell'Agli M. Structure and cytotoxic activity of sesquiterpene glycoside esters from Calendula officinalis L.: Studies on the conformation of viridiflorol. Phytochemistry. 2015 Sep;117:1-9. doi: 10.1016/j.phytochem.2015.05.005. Epub 2015 Jun 7. PubMed PMID: 26057223.
16: Yang H, Jung EM, Ahn C, Lee GS, Lee SY, Kim SH, Choi IG, Park MJ, Lee SS, Choi DH, Jeung EB. Elemol from Chamaecyparis obtusa ameliorates 2,4-dinitrochlorobenzene-induced atopic dermatitis. Int J Mol Med. 2015 Aug;36(2):463-72. doi: 10.3892/ijmm.2015.2228. Epub 2015 May 29. PubMed PMID: 26035417.
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